molecular formula C21H21N3O8S B11656415 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B11656415
M. Wt: 475.5 g/mol
InChI Key: KJYTUIDNQZSPJQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a dinitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-nitrophenol with morpholine-4-carbothioyl chloride under basic conditions to form the intermediate 2-ethoxy-4-(morpholine-4-carbothioyl)phenol. This intermediate is then reacted with 4-methyl-3,5-dinitrobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(morpholine-4-carbothioyl)phenol: Shares a similar core structure but lacks the dinitrobenzoate moiety.

    4-Methyl-3,5-dinitrobenzoic acid: Contains the dinitrobenzoate group but lacks the ethoxy and morpholine-carbothioyl groups.

Uniqueness

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O8S

Molecular Weight

475.5 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C21H21N3O8S/c1-3-31-19-12-14(20(33)22-6-8-30-9-7-22)4-5-18(19)32-21(25)15-10-16(23(26)27)13(2)17(11-15)24(28)29/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

KJYTUIDNQZSPJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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